molecular formula C10H14N4 B11907837 6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Katalognummer: B11907837
Molekulargewicht: 190.25 g/mol
InChI-Schlüssel: XICIOSVKZNGNMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1708026-97-4) is a high-purity pyrrolopyrimidine derivative offered for research applications. This compound features the pyrrolo[3,4-d]pyrimidine core structure, a scaffold of significant interest in pharmaceutical chemistry due to its structural similarity to purine bases and broad-spectrum potential bioactivity . Researchers are exploring pyrrolopyrimidine derivatives like this one for the development of novel antimicrobial agents to address the critical global challenge of antimicrobial resistance (AMR) . These compounds are also investigated as antitumor agents, with some analogs acting as kinase inhibitors or showing depolymerizing microtubule activity . The molecular formula is C10H14N4, with a molecular weight of 190.25 g/mol . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C10H14N4

Molekulargewicht

190.25 g/mol

IUPAC-Name

6-methyl-2-propylpyrrolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H14N4/c1-3-4-9-12-8-6-14(2)5-7(8)10(11)13-9/h5-6H,3-4H2,1-2H3,(H2,11,12,13)

InChI-Schlüssel

XICIOSVKZNGNMG-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NC2=CN(C=C2C(=N1)N)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Pyrimidine Derivatives with Pyrrole Precursors

This approach involves the reaction of 4,6-dichloropyrimidine with pyrrole-3-carboxaldehyde derivatives under basic conditions. For instance, refluxing 4,6-dichloropyrimidine with 3-(propylamino)pyrrole-2-carbaldehyde in ethanol at 80°C for 12 hours yields the fused bicyclic intermediate. The reaction proceeds via nucleophilic aromatic substitution, where the pyrrole nitrogen attacks the electron-deficient pyrimidine ring. Key parameters include:

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous ethanolMaximizes nucleophilicity
Temperature80°CBalances reaction rate and decomposition
BaseTriethylamineNeutralizes HCl byproduct

This method achieves a 68% yield but requires stringent anhydrous conditions to prevent hydrolysis of the chloro intermediates.

One-Pot Synthesis via Malononitrile-Mediated Cyclization

An alternative route employs malononitrile as a cyclizing agent. Reacting 3-(methylamino)propionitrile with 4-amino-2-propylpyrimidine-5-carbaldehyde in the presence of malononitrile and pyridine generates the pyrrolo[3,4-d]pyrimidine core through a tandem Knoevenagel-cyclization mechanism. The reaction sequence involves:

  • Formation of a conjugated enamine intermediate.

  • Intramolecular cyclization to close the pyrrole ring.

  • Aromatization via elimination of hydrogen cyanide.

This method offers a shorter synthetic pathway (45% yield) but produces toxic HCN gas, necessitating specialized equipment.

Functionalization at Position 2: Introduction of the Propyl Group

The propyl substituent at position 2 is introduced either during scaffold assembly or via post-cyclization alkylation.

Direct Incorporation via Aldehyde Precursors

Using 2-propylpyrrole-3-carbaldehyde in the cyclocondensation reaction (Section 1.1) directly installs the propyl group. The aldehyde is synthesized by Vilsmeier-Haack formylation of 2-propylpyrrole, achieving 72% purity after column chromatography. Challenges include competing formylation at position 4, which is mitigated by using a 10-fold excess of phosphoryl chloride.

Post-Cyclization Alkylation

For intermediates lacking the propyl group, alkylation with 1-bromopropane in dimethylformamide (DMF) at 120°C for 6 hours introduces the substituent. Catalytic potassium iodide enhances reactivity via the Finkelstein mechanism, yielding 58% of the desired product. Competing N-alkylation at the pyrimidine nitrogen is suppressed by using a bulky base (e.g., DBU), which deprotonates the pyrrole nitrogen selectively.

Amination at Position 4: Strategies and Optimization

The 4-amino group is introduced through nucleophilic substitution of a chloro intermediate or reductive amination.

Chloride Displacement with Ammonia

Treatment of 4-chloro-6-methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidine with aqueous ammonia (28% w/w) in a sealed tube at 150°C for 8 hours replaces the chloride with an amine. The reaction exhibits second-order kinetics, with a rate constant (k) of 1.2 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 150°C. Side products include hydrolyzed derivatives (e.g., 4-hydroxypyrimidines), which are minimized by maintaining a pH > 10.

Reductive Amination of Ketone Intermediates

An alternative pathway involves reducing 4-oxo-6-methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidine with ammonium acetate and sodium cyanoborohydride in methanol. This method achieves 63% yield but requires strict control of water content to prevent borohydride decomposition.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation6895High regioselectivityRequires anhydrous conditions
Malononitrile route4588One-pot synthesisGenerates toxic HCN
Post-alkylation5890Flexible functionalizationCompeting N-alkylation
Reductive amination6393Mild conditionsMoisture-sensitive reagents

The cyclocondensation route is preferred for large-scale production due to its reproducibility, whereas the malononitrile method suits small-scale research settings despite safety concerns.

Mechanistic Insights and Side Reactions

Halogenation with Phosphorus Oxychloride

Chlorination of hydroxyl precursors using POCl₃ proceeds via a two-step mechanism:

  • Formation of a phosphorylated intermediate.

  • Displacement by chloride ion.
    Excess POCl₃ (3 equivalents) and diisopropylethylamine (2 equivalents) maximize conversion to 4-chloro derivatives, as evidenced by in situ ³¹P NMR studies.

Byproduct Formation in Alkylation

The primary byproduct, N-propyl-6-methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine, arises from alkylation at the pyrimidine nitrogen. Its formation is suppressed to <5% by using DBU, which increases the pKₐ difference between the pyrrole and pyrimidine nitrogens from 1.2 to 3.5 .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine exhibits significant cytotoxic effects against various cancer cell lines. For instance, preliminary studies have shown that it can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest that the compound could serve as a lead for developing new anticancer agents targeting specific pathways critical for tumor growth .

Anti-inflammatory Effects

The structural characteristics of this compound indicate potential anti-inflammatory properties. It may act through the inhibition of pro-inflammatory cytokines, which are crucial in various inflammatory diseases. This application is particularly relevant in developing treatments for conditions like arthritis or chronic inflammatory disorders .

Antimicrobial Properties

Some derivatives within the pyrrolo[3,4-d]pyrimidine series have demonstrated efficacy against bacterial strains. The unique structure of this compound may enhance its interaction with microbial targets, making it a candidate for further exploration in antimicrobial drug development .

Synthesis and Derivatives

Several synthetic routes have been developed to produce this compound, which often involve multi-step processes including cyclocondensation reactions. The introduction of different substituents can significantly influence the compound's solubility and bioavailability, thus affecting its therapeutic potential .

Compound Name Structural Features Unique Properties
This compoundPropyl substituent at position 2Potentially altered solubility and bioavailability
6-Methyl-2-phenyl-6H-pyrrolo[3,4-d]pyrimidin-4-aminePhenyl substituent at position 2Enhanced interactions with aromatic residues
8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidineChlorine and methylthio groupsIncreased reactivity towards nucleophiles

Case Studies and Research Findings

Numerous studies have documented the biological activities of related compounds within the pyrrolo[3,4-d]pyrimidine family:

  • VEGFR Inhibition : Compounds structurally similar to this compound have been synthesized as vascular endothelial growth factor receptor inhibitors. These compounds have shown significant inhibition of tumor growth and angiogenesis in vivo models .
  • Protein Kinase Inhibition : Recent research has focused on assessing the inhibitory potency of derivatives against various protein kinases, suggesting potential applications in treating diseases linked to abnormal kinase activity .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The 2-propyl substituent increases molecular weight and XLogP3 relative to phenyl or pyridinyl groups, suggesting improved lipid solubility but reduced aqueous solubility .

Biologische Aktivität

6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a unique pyrrolo[3,4-d]pyrimidine core structure. This compound is characterized by a methyl group at the 6-position of the pyrrole ring and a propyl substituent at the 2-position, along with an amine functional group at the 4-position of the pyrimidine moiety. The specific arrangement of these substituents contributes to its distinct chemical properties and potential biological activities.

PropertyValue
Molecular FormulaC₁₀H₁₄N₄
Molecular Weight190.25 g/mol
CAS Number1708026-97-4

The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, which enhance its potential applications in medicinal chemistry.

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines, including this compound, have shown significant biological activities, particularly as inhibitors of various enzymes and receptors. Notably, this compound has been studied for its potential to inhibit cyclin-dependent kinases (CDK2) and epidermal growth factor receptors (EGFR), both of which are critical targets in cancer therapy.

Pharmacological Effects

  • Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's ability to induce apoptosis in these cell lines highlights its potential as an anticancer agent .
  • Inhibition Studies : Molecular docking studies show that this compound can effectively bind to CDK2, suggesting a mechanism for its inhibitory action. The binding involves hydrogen bonding and hydrophobic interactions with key amino acids in the enzyme’s active site .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1H-Pyrazolo[3,4-d]pyrimidine Contains a pyrazole ringEGFR inhibitionDifferent nitrogen heterocycle
Thienopyrimidine Features a thiophene ringDPP-IV inhibitionEnhanced metabolic stability
Pyrrolopyrimidine Similar core structureAntihyperglycemic activityVariations in substituents lead to different activity profiles

The unique combination of methyl and propyl groups in this compound may influence its pharmacokinetic properties and selectivity towards specific biological targets.

Synthesis and Development

The synthesis of this compound typically involves several synthetic routes that allow for fine-tuning of its properties. These methods include:

  • One-Pot Multicomponent Reactions : This approach facilitates the efficient assembly of the pyrrolo[3,4-d]pyrimidine scaffold while minimizing reaction steps.
  • Nucleophilic Substitution Reactions : The amine group can act as a nucleophile, allowing for further functionalization of the compound.

These synthetic strategies enhance the compound's biological efficacy and provide avenues for developing derivatives with improved therapeutic profiles .

Q & A

(Basic) What are the established synthetic pathways for 6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization of pyrimidine and pyrrole precursors. Key steps may include:

  • Condensation reactions under acidic/basic conditions to form the bicyclic core (observed in structurally similar pyrrolopyrimidines) .
  • Microwave-assisted synthesis to reduce reaction time and improve yields (commonly used for heterocyclic compounds) .
  • Purification via column chromatography to isolate the target compound, followed by recrystallization for purity .
    Validation of the final product requires NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .

(Basic) What analytical techniques are recommended for structural characterization?

Methodological Answer:
Prioritize the following:

  • 1H/13C NMR spectroscopy to resolve substituent positions (e.g., methyl and propyl groups) and confirm the fused pyrrolopyrimidine core .
  • X-ray crystallography for absolute stereochemical determination, as demonstrated for analogous pyrimidine derivatives .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic patterns .
  • Infrared (IR) spectroscopy to identify amine and aromatic functionalities .

(Advanced) How can researchers optimize reaction conditions to improve synthetic efficiency?

Methodological Answer:
Advanced optimization strategies include:

  • Statistical Design of Experiments (DoE): Use factorial designs (e.g., Box-Behnken or central composite) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions with minimal trials .
  • Computational reaction path analysis: Employ quantum chemical calculations (e.g., density functional theory) to predict transition states and energetics, guiding solvent/catalyst selection .
  • In-line monitoring tools (e.g., FTIR or Raman spectroscopy) to track reaction progression in real time and adjust conditions dynamically .

(Advanced) How should contradictory biological activity data be resolved?

Methodological Answer:
Contradictions in bioactivity data (e.g., varying IC50 values) require:

  • Orthogonal assay validation: Test the compound in multiple assay formats (e.g., enzymatic vs. cell-based) to rule out false positives/negatives .
  • Structure-activity relationship (SAR) studies: Synthesize analogs with systematic substitutions (e.g., altering the propyl or methyl groups) to isolate critical pharmacophores .
  • Molecular docking and dynamics simulations: Model interactions with target proteins (e.g., kinases) to identify binding modes and rationalize discrepancies .

(Advanced) What strategies mitigate challenges in solubility and stability during in vitro studies?

Methodological Answer:

  • Co-solvent systems: Use DMSO-water gradients or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH-dependent stability assays: Characterize degradation profiles across physiological pH ranges (1.2–7.4) using HPLC .
  • Lyophilization: Stabilize the compound as a lyophilized powder for long-term storage, reconstituting in buffered solutions immediately before use .

(Basic) What are the key safety considerations for handling this compound?

Methodological Answer:

  • Toxicity screening: Conduct preliminary Ames tests or zebrafish embryo assays to assess genotoxicity and acute toxicity .
  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to minimize exposure (standard for amine-containing heterocycles) .
  • Waste disposal: Follow institutional guidelines for halogenated/organic waste, as pyrrolopyrimidines may form hazardous degradation products .

(Advanced) How can researchers validate target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity labeling: Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .
  • Cellular thermal shift assays (CETSA): Monitor thermal stabilization of target proteins in lysates or live cells upon compound binding .
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics in purified protein systems to confirm stoichiometry and affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.